4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-3’,5’-dichloro[1,1’-biphenyl]-3-carboxylic acid: is an organic compound with the molecular formula C13H9Cl2NO2. This compound is characterized by the presence of an amino group, two chlorine atoms, and a carboxylic acid group attached to a biphenyl structure. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’,5’-dichloro[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Nitration: Biphenyl is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The biphenyl derivative is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-3’,5’-dichloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-Amino-3’,5’-dichloroacetophenone: Similar structure but with an acetophenone group instead of a carboxylic acid.
3,5-Dichloro-4-aminobenzoic acid: Similar structure but with a single benzene ring instead of a biphenyl structure.
Uniqueness:
- The biphenyl structure of 4-Amino-3’,5’-dichloro[1,1’-biphenyl]-3-carboxylic acid provides additional rigidity and potential for π-π interactions, which can enhance its binding affinity and specificity in biological systems.
- The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions.
Properties
CAS No. |
885268-26-8 |
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Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-amino-5-(3,5-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,16H2,(H,17,18) |
InChI Key |
YMFHLZOANVWMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)N |
Origin of Product |
United States |
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